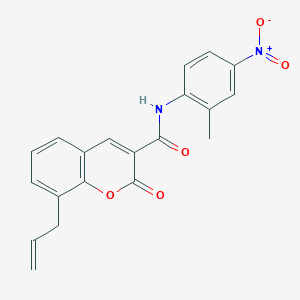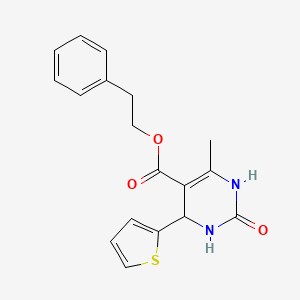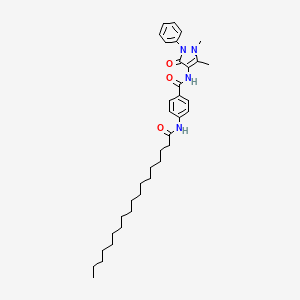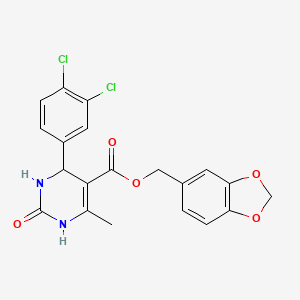
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as ANCCA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. ANCCA belongs to the class of chromene derivatives, which are known for their diverse biological activities.
Wirkmechanismus
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide exerts its anticancer activity by inhibiting the activation of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation, cell survival, and proliferation. This compound inhibits the phosphorylation of IκBα, which prevents its degradation and subsequent activation of NF-κB. This leads to the downregulation of various NF-κB target genes involved in cancer progression, such as cyclin D1, Bcl-2, and MMP-9.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest at the G2/M phase and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells by downregulating the expression of MMP-9 and other proteins involved in cancer metastasis. This compound has been found to sensitize cancer cells to chemotherapy and radiotherapy by increasing their susceptibility to DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, such as its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, this compound has some limitations, such as its poor solubility in water, which may affect its bioavailability and pharmacokinetics. Moreover, this compound has not been extensively studied in vivo, and its toxicity and side effects are not well understood.
Zukünftige Richtungen
For 8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide research include exploring its efficacy in animal models of cancer, optimizing its pharmacokinetics and bioavailability, and investigating its toxicity and side effects. This compound has the potential to be developed into a novel anticancer agent with improved efficacy and reduced toxicity.
Synthesemethoden
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multistep process involving the condensation of 2-hydroxyacetophenone with 2-methyl-4-nitroaniline, followed by the alkylation of the resulting intermediate with allyl bromide. The final product is obtained by reacting the intermediate with ethyl oxalyl chloride and subsequent cyclization. The purity of this compound can be improved by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by targeting the NF-κB signaling pathway. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy and radiotherapy, which may enhance their effectiveness.
Eigenschaften
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-3-5-13-6-4-7-14-11-16(20(24)27-18(13)14)19(23)21-17-9-8-15(22(25)26)10-12(17)2/h3-4,6-11H,1,5H2,2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSBZQPAROHIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387092 |
Source


|
| Record name | N-(2-Methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6015-33-4 |
Source


|
| Record name | N-(2-Methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-tert-butyl-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5126523.png)

![[1-({1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5126528.png)
![1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-4-piperidinol](/img/structure/B5126543.png)
![3-(propylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5126545.png)

![N-[3-(4-fluorophenyl)propyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5126570.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinol](/img/structure/B5126594.png)


![8-[(2-hydroxyethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5126620.png)
